molecular formula C22H17ClN2O2 B2626628 2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole CAS No. 102451-68-3

2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole

Cat. No. B2626628
CAS RN: 102451-68-3
M. Wt: 376.84
InChI Key: YZZSNIYKSNOYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole, also known as SDB-006, is a synthetic cannabinoid that has gained popularity as a research chemical. It is a member of the indole family of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. SDB-006 has been used in scientific research to study the mechanism of action of synthetic cannabinoids and their effects on the body.

Scientific Research Applications

These applications highlight the versatility and potential impact of nitrovinylindole in various scientific domains. Further research and development will undoubtedly uncover additional uses for this intriguing compound. 🌟 .

properties

IUPAC Name

2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c23-17-12-10-16(11-13-17)22-21(18-8-4-5-9-20(18)24-22)19(14-25(26)27)15-6-2-1-3-7-15/h1-13,19,24H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZSNIYKSNOYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole

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